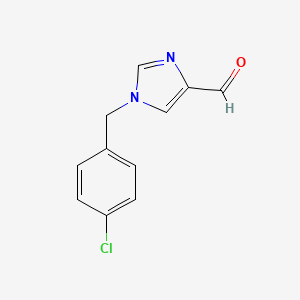
2-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
2-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline (2-Cl-THIQ) is an organic compound, first synthesized in the early 1990s, that has been studied for its potential applications in various scientific fields. 2-Cl-THIQ has unique properties that make it an attractive research subject, and its synthesis method is relatively straightforward.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on synthesizing and characterizing various derivatives of tetrahydroisoquinoline, with applications ranging from the development of new pharmacological agents to materials with specific chemical properties. For instance, the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones from related compounds by intramolecular addition has been demonstrated, showcasing a method to create pyrimidine-annulated heterocycles with potential biological activity (Majumdar & Mukhopadhyay, 2003). Similarly, the development of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and their pyrimidine derivatives through nucleophilic substitution reactions highlights the versatility of tetrahydroisoquinoline derivatives in synthesizing complex heterocyclic compounds with potential for pharmacological exploration (Zaki, Radwan, & El-Dean, 2017).
Chemical Interactions and Reactions
The interaction of cyclic Schiff's bases with specific pyrimidine derivatives to synthesize novel compounds indicates the reactivity and potential of tetrahydroisoquinoline derivatives for creating substances with unique chemical and biological properties. Such interactions have led to the formation of compounds that could serve as precursors or active agents in pharmaceutical development (Gulyakevich et al., 2004). Moreover, the study of synthesis techniques for tetrahydroisoquinolinones incorporating pharmacological interest fragments suggests the role of these derivatives in developing new drugs or biological agents (Kandinska, Kozekov, & Palamareva, 2006).
Corrosion Inhibition
Investigations into the electronic structure of quinazolinone and pyrimidinone molecules, including tetrahydroisoquinoline derivatives, for corrosion inhibition on steel in acidic mediums demonstrate the chemical utility of these compounds beyond biological applications. Through density functional theory and molecular dynamic simulations, researchers have elucidated mechanisms by which these compounds inhibit corrosion, offering insights into their practical applications in materials science (Saha et al., 2016).
Biological Activity
The synthesis and evaluation of isomeric tetrahydroisoquinolines for dopamine D-1 antagonist activity underscore the potential of these derivatives in neuroscience and pharmacology. Such research contributes to understanding the molecular basis of neurotransmitter regulation and the development of therapeutic agents for neurological disorders (Riggs et al., 1987).
Eigenschaften
IUPAC Name |
2-(6-chloropyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-12-7-13(16-9-15-12)17-6-5-10-3-1-2-4-11(10)8-17/h1-4,7,9H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUDDEGKULGUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






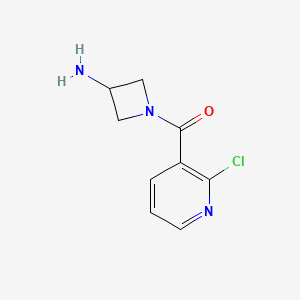

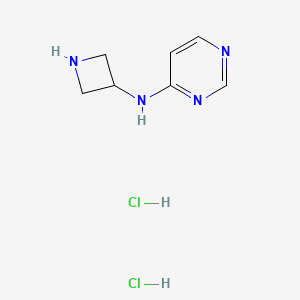
![5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1489250.png)
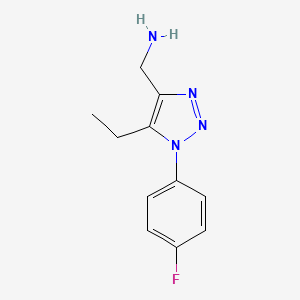
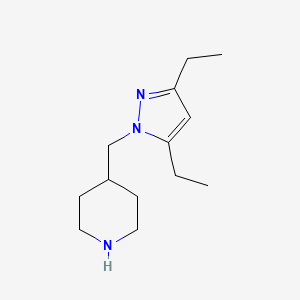
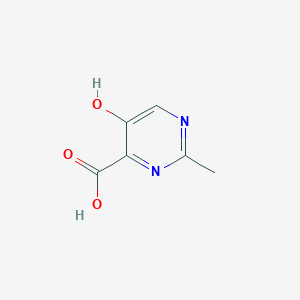
![6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489258.png)

